molecular formula C25H23N3O2 B2457210 N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide CAS No. 942001-20-9

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Cat. No.: B2457210
CAS No.: 942001-20-9
M. Wt: 397.478
InChI Key: SVBFNBMZOUNAKN-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-10-9-15-22-26-18(2)24(25(30)28(17)22)27-23(29)16-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-15,21H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBFNBMZOUNAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridines with β-Keto Esters

A widely adopted route involves the cyclocondensation of 2-aminopyridine derivatives with β-keto esters under acidic or basic conditions. For instance, 2-amino-4,6-dimethylpyridine reacts with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120–140°C to yield 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. This exothermic reaction proceeds via initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration. The crude product is purified via recrystallization from ethanol, yielding the core structure in 65–72% purity.

Halogenation and Functionalization of Preformed Cores

An alternative approach involves the halogenation of preformed pyrido[1,2-a]pyrimidin-4-one derivatives. For example, 3-bromo-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This halogenated intermediate serves as a versatile precursor for subsequent cross-coupling reactions, enabling the introduction of the propanamide side chain.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents such as DMF and acetonitrile enhance the solubility of intermediates, while ethereal solvents like tetrahydrofuran (THF) are preferred for moisture-sensitive steps. For instance, amidation reactions conducted in DMF at 25°C achieve completion within 6 hours, whereas those in THF require 12–18 hours under identical conditions.

Catalytic and Stoichiometric Considerations

The use of catalytic 4-dimethylaminopyridine (DMAP) in acyl chloride-mediated amidation accelerates the reaction by stabilizing the transition state. Conversely, stoichiometric excess of coupling agents (e.g., 1.5 equiv HATU) is necessary to drive the reaction to completion in EDCl-mediated protocols.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 6.8 Hz, 1H, pyrido-H), 7.68–7.25 (m, 10H, diphenyl-H), 6.89 (t, J = 7.2 Hz, 1H, pyrimidinone-H), 3.42 (s, 2H, CH₂), 2.61 (s, 6H, 2×CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 164.8 (pyrimidinone-C4), 144.1–126.3 (aromatic carbons), 55.7 (CH₂), 21.4 (2×CH₃).

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1675 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm successful amidation.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water gradient, 1.0 mL/min) reveals a purity of ≥98% for the final product, with a retention time of 12.7 minutes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantages
Acyl Chloride Amidation 65–72 95–97 12–16 Low cost, minimal side products
HATU-Mediated Coupling 78–85 98–99 6–8 High efficiency, scalability

The HATU-mediated route is favored for large-scale synthesis due to its superior yield and reduced reaction time, albeit at a higher reagent cost.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive N-acylation at the pyrido nitrogen can occur if the 3-amino group is inadequately protected. This is mitigated by employing transient protection with tert-butoxycarbonyl (BOC) groups, which are removed post-amidation under mild acidic conditions.

Solubility Limitations

The poor solubility of 3,3-diphenylpropanoic acid in nonpolar solvents necessitates the use of DMF or dimethyl sulfoxide (DMSO) as cosolvents during coupling reactions.

Industrial-Scale Adaptation

For kilogram-scale production, a continuous flow chemistry approach has been proposed. This involves:

  • Continuous cyclocondensation in a microreactor (residence time: 15 minutes, 130°C).
  • In-line purification via liquid-liquid extraction.
  • Automated amidation using a packed-bed reactor containing immobilized HATU. This system achieves a throughput of 1.2 kg/day with 89% overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-hydroxybenzohydrazide
  • N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-nitrobenzohydrazide

Uniqueness

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[1,2-a]pyrimidine core with a diphenylpropanamide moiety makes it a versatile compound for various applications .

Biological Activity

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 3,3-diphenylpropanoyl chloride under basic conditions, often using solvents like dichloromethane or chloroform and bases such as triethylamine to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The exact mechanisms are still being elucidated but may involve modulation of biochemical pathways that are crucial for various cellular processes .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. It has shown promising results in inhibiting tumor cell proliferation in vitro. For instance, one study reported that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines with IC50 values below 10 µM .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Cancer Cell Line Study : A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with associated apoptosis markers observed through flow cytometry analysis.
  • Antimicrobial Testing : In another study focusing on its antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting significant antimicrobial potential.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Observations
AnticancerMCF-7 (Breast Cancer)< 10Induced apoptosis
AntimicrobialStaphylococcus aureus32Significant growth inhibition
AntimicrobialEscherichia coli32Significant growth inhibition

Table 2: Synthesis Conditions

StepReagentsConditions
Condensation2,6-Dimethyl-4-oxo-pyrido...Dichloromethane, Triethylamine
PurificationRecrystallizationEthanol

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalystYield (%)Purity ControlReference
Pd-Catalyzed C–H AlkenylationPd(OAc)₂65–78Column chromatography
Multi-Step AlkylationNaH/TBAI55–70Recrystallization (EtOH/DCM)

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve complex substituent conformations (e.g., dihedral angles <1° for planar cores) ().
  • Spectroscopy : ¹H/¹³C NMR to confirm methyl/diphenylpropanamide substituents ().
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation ().

Q. Table 2: Crystallographic Data (Example from Analogous Compound)

ParameterValue ()
Space GroupTriclinic, P1
Unit Cell (Å)a=8.5418, b=8.6553, c=14.519
Dihedral Angle (Core)0.230°

Advanced: How can researchers address contradictions in reported biological activities of pyrido[1,2-a]pyrimidine derivatives?

Methodological Answer:
Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare substituents (e.g., 2,6-dimethyl vs. 2,7-dimethyl) to assess activity shifts ().
  • Dose-Response Validation : Use IC50 assays (e.g., Autotaxin inhibition IC50 = 0.798 µM in ).
  • Target Specificity : Profile against related enzymes (e.g., COX-1 vs. COX-2 in ).

Q. Table 3: Biological Activity Comparison

DerivativeTargetActivity (IC50/EC50)Reference
2,6-dimethyl analogAutotaxin0.798 µM
2-methoxyacetamide analogCOX-2Not reported (inhibitory)

Advanced: What computational approaches predict the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO gaps to assess oxidation/reduction potentials ().
  • Molecular Dynamics (MD) : Simulate interactions with hydrophobic enzyme pockets (e.g., IRAK4 in ).
  • Solubility Prediction : Use COSMO-RS models to optimize formulation ().

Advanced: How do crystallographic challenges (e.g., twinning, disorder) impact structural refinement?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands for high-resolution data ().
  • Disordered Substituents : Apply restraints (e.g., SIMU/DELU) for methyl/diphenyl groups ().
  • Validation Tools : Check Rint (<0.08) and Flack parameter for chiral centers ().

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Crystallographic Co-crystallization : Resolve binding modes (e.g., Autotaxin complex in ).
  • Kinetic Assays : Measure Ki values under varying substrate concentrations ().
  • Competitive Inhibition Tests : Use fluorescent probes (e.g., CCG-63808 in ).

Basic: How can researchers mitigate hydrolysis or oxidation during storage?

Methodological Answer:

  • Stability Studies : Monitor degradation via HPLC at pH 1–13 ().
  • Formulation : Use lyophilization or inert atmosphere storage ().
  • Antioxidants : Add BHT (0.01% w/v) to ethanolic solutions ().

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